molecular formula C9H6O2S B13069467 6-Hydroxy-1-benzothiophene-3-carbaldehyde

6-Hydroxy-1-benzothiophene-3-carbaldehyde

Cat. No.: B13069467
M. Wt: 178.21 g/mol
InChI Key: ILJDHSOPHPQWCU-UHFFFAOYSA-N
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Description

6-Hydroxy-1-benzothiophene-3-carbaldehyde (CAS 1892666-76-0) is a high-purity chemical compound with the molecular formula C9H6O2S and a molecular weight of 178.21 g/mol . This aromatic heterocyclic scaffold features both an aldehyde and a hydroxy functional group, making it a versatile and privileged building block in organic synthesis and medicinal chemistry . Researchers utilize this benzothiophene derivative as a key precursor for the synthesis of novel chalcone scaffolds via Claisen-Schmidt condensation, which are of significant interest for the development of real-time chemical sensors, such as for the detection of hydrazine . Furthermore, benzothiophene cores are extensively investigated for their exciting biological properties and serve as fundamental reagents in the synthesis of various commercially valuable products, including pharmaceuticals, polymers, and dyes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

IUPAC Name

6-hydroxy-1-benzothiophene-3-carbaldehyde

InChI

InChI=1S/C9H6O2S/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-5,11H

InChI Key

ILJDHSOPHPQWCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)SC=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-benzothiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form intermediates, which then undergo further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of 6-Hydroxy-1-benzothiophene-3-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-benzothiophene-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the aldehyde group to an alcohol.

    Substitution: This can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Hydroxy-1-benzothiophene-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Hydroxy-1-benzothiophene-3-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Electronic Properties

Comparison Compounds :

5-Hydroxy-1-benzothiophene-3-carbaldehyde (Hydroxyl group at 5-position)

6-Methoxy-1-benzothiophene-3-carbaldehyde (Methoxy substituent instead of hydroxyl)

Table 1: Structural and Electronic Comparison
Property 6-Hydroxy-1-benzothiophene-3-carbaldehyde 1-Benzothiophene-3-carbaldehyde 5-Hydroxy-1-benzothiophene-3-carbaldehyde 6-Methoxy-1-benzothiophene-3-carbaldehyde
Molecular Weight 178.21 g/mol 162.20 g/mol 178.21 g/mol 192.24 g/mol
Polarity High (due to -OH and -CHO) Moderate (only -CHO) High (meta-substituted -OH) Moderate (-OCH₃ is less polar than -OH)
Solubility Soluble in polar solvents (e.g., DMSO) Low in water, soluble in acetone Similar to 6-hydroxy isomer Soluble in chloroform, less in water
Electronic Effects Strong electron donation (-OH) and withdrawal (-CHO) Only electron withdrawal (-CHO) Competing resonance effects (-OH at 5-position) Electron donation (-OCH₃) weakens aldehyde reactivity

Key Findings :

  • The 6-hydroxy derivative exhibits enhanced solubility in polar solvents compared to the parent compound due to hydrogen bonding from the hydroxyl group .
  • Substitution at the 6-position (vs. 5-position) leads to distinct electronic effects: the 6-hydroxy group stabilizes the aldehyde via intramolecular hydrogen bonding, whereas the 5-hydroxy isomer shows reduced stabilization due to geometric constraints .
Table 2: Reactivity in Common Reactions
Reaction Type 6-Hydroxy-1-benzothiophene-3-carbaldehyde 1-Benzothiophene-3-carbaldehyde 6-Methoxy Analog
Nucleophilic Addition High (activated aldehyde) Moderate Low (deactivated by -OCH₃)
Oxidation Forms carboxylic acid (slow) Forms carboxylic acid (fast) Resistant to oxidation
Metal Coordination Strong chelator (e.g., with Cu²⁺) Weak coordination Moderate (depends on solvent)

Research Insights :

  • The hydroxyl group in the 6-position enhances electrophilicity at the aldehyde, enabling efficient nucleophilic additions (e.g., Grignard reactions) compared to the methoxy analog .
  • In coordination chemistry, the 6-hydroxy derivative forms stable complexes with transition metals, a property exploited in catalysis and sensor design .

Biological Activity

6-Hydroxy-1-benzothiophene-3-carbaldehyde is a heterocyclic compound belonging to the benzothiophene family. It features a unique structure characterized by a hydroxyl group at the 6-position and an aldehyde group at the 3-position, which contributes to its potential biological activity. This compound has garnered interest due to its diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular structure of 6-Hydroxy-1-benzothiophene-3-carbaldehyde can be represented as follows:

C10H7O2S\text{C}_{10}\text{H}_7\text{O}_2\text{S}

This compound exhibits both hydroxyl (-OH) and aldehyde (-CHO) functionalities, enhancing its reactivity and biological activity compared to other similar compounds.

Antimicrobial Activity

Research indicates that benzothiophene derivatives, including 6-hydroxy-1-benzothiophene-3-carbaldehyde, possess significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. In particular, they have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Compound Target Organism Activity
6-Hydroxy-1-benzothiophene-3-carbaldehydeStaphylococcus aureusInhibition
6-Hydroxy-1-benzothiophene-3-carbaldehydeEscherichia coliInhibition
6-Hydroxy-1-benzothiophene-3-carbaldehydeCandida albicansAntifungal

Anticancer Activity

The anticancer potential of 6-hydroxy-1-benzothiophene-3-carbaldehyde has been explored in various studies. Preliminary investigations suggest that this compound may interact with specific cancer cell lines, exhibiting cytotoxic effects. For example, it has been reported to induce apoptosis in melanoma (SKMEL-19) and colon cancer (HCT-116) cell lines.

Cell Line IC50 (μM) Mechanism of Action
SKMEL-192.8Induction of apoptosis
HCT-1164.8Cell cycle arrest

The biological activity of 6-hydroxy-1-benzothiophene-3-carbaldehyde is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It may interact with cellular receptors that regulate apoptosis and cell survival pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 6-hydroxy-1-benzothiophene-3-carbaldehyde:

  • Study on Antimicrobial Properties : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Assessment : In vitro assays revealed that the compound displayed significant cytotoxicity against several cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutics.

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